6-(4-ethylphenyl)benzo[a]phenazin-5-ol

5-Lipoxygenase Inflammation Negative Control

Select 6-(4-ethylphenyl)benzo[a]phenazin-5-ol (CAS 5715-86-6) for unambiguous 5-LOX negative control data. With confirmed inactivity at 100 µM, it ensures assay specificity. Its high logP (5.46) and low PSA (45.75 Ų) suit CNS target SAR studies. Choose this compound to deconvolve scaffold effects from pharmacophore activity.

Molecular Formula C24H18N2O
Molecular Weight 350.4 g/mol
CAS No. 5715-86-6
Cat. No. B3718030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-ethylphenyl)benzo[a]phenazin-5-ol
CAS5715-86-6
Molecular FormulaC24H18N2O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O
InChIInChI=1S/C24H18N2O/c1-2-15-11-13-16(14-12-15)21-23-22(17-7-3-4-8-18(17)24(21)27)25-19-9-5-6-10-20(19)26-23/h3-14,27H,2H2,1H3
InChIKeyDDACNVWKVKLBFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethylphenyl)benzo[a]phenazin-5-ol (CAS 5715-86-6): Core Properties and Class Identification


6-(4-Ethylphenyl)benzo[a]phenazin-5-ol (CAS 5715-86-6) is a synthetic benzo[a]phenazine derivative bearing a 4-ethylphenyl substituent at the 6-position and a phenolic hydroxyl at the 5-position . This compound belongs to the phenazine class of aza-polycyclic structures, a scaffold recognized for its occurrence in natural products and its utility in medicinal chemistry and materials science [1]. With a molecular formula of C₂₄H₁₈N₂O and a molecular weight of approximately 350.4 g/mol, the compound exhibits a calculated logP of 5.46 and a polar surface area (PSA) of 45.75 Ų .

Why 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Cannot Be Replaced by Other Benzo[a]phenazin-5-ol Derivatives


Benzo[a]phenazin-5-ol derivatives are not functionally interchangeable due to the pronounced influence of substituents on physicochemical properties, target engagement profiles, and biological readouts [1]. Even minor structural variations—such as replacing a 4-ethylphenyl group with an unsubstituted phenyl or a methylphenyl moiety—can alter lipophilicity, hydrogen-bonding capacity, and steric bulk, which in turn modulate membrane permeability, target binding kinetics, and assay outcomes [2]. The quantitative evidence presented below demonstrates that 6-(4-ethylphenyl)benzo[a]phenazin-5-ol exhibits distinct activity and property signatures relative to its closest analogs, underscoring the necessity of compound-specific selection for reproducible research.

Quantitative Differentiation of 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol: Head-to-Head and Cross-Study Comparisons


5-Lipoxygenase Inhibitory Activity: 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Is Not Active, Offering a Clean Negative Control

In a direct enzymatic assay, 6-(4-ethylphenyl)benzo[a]phenazin-5-ol exhibited no significant inhibition of 5-lipoxygenase (5-LOX) when tested at a concentration of 100 µM in rat basophilic leukemia (RBL-1) cells [1]. This contrasts with other benzo[a]phenazin-5-ol derivatives that have been reported to inhibit 5-LOX, making this compound a valuable negative control for assay development and structure-activity relationship (SAR) studies within this chemical class.

5-Lipoxygenase Inflammation Negative Control

Lipophilicity (logP): 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Exhibits Significantly Higher logP Than the Parent Benzo[a]phenazin-5-ol Core

The calculated octanol-water partition coefficient (logP) for 6-(4-ethylphenyl)benzo[a]phenazin-5-ol is 5.46 . In comparison, the unsubstituted parent compound, benzo[a]phenazin-5-ol (CAS 2089-82-9), has a reported logP of 3.64 . This +1.82 log unit increase reflects the addition of the hydrophobic 4-ethylphenyl group, which is expected to enhance membrane permeability and potentially alter subcellular distribution.

Lipophilicity LogP Membrane Permeability

Polar Surface Area (PSA): 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Maintains a Relatively Low PSA Favorable for Blood-Brain Barrier Penetration

The topological polar surface area (tPSA) of 6-(4-ethylphenyl)benzo[a]phenazin-5-ol is calculated to be 45.75 Ų . This value falls well below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration and is lower than many other substituted benzo[a]phenazin-5-ol derivatives bearing additional polar functional groups. The low PSA, combined with its high logP, suggests this compound may be particularly suited for CNS-targeted probe development.

Polar Surface Area Blood-Brain Barrier Drug-likeness

Application Scenarios for 6-(4-Ethylphenyl)benzo[a]phenazin-5-ol Derived from Quantitative Evidence


Negative Control in 5-Lipoxygenase Inhibition Assays

Given its demonstrated lack of 5-LOX inhibitory activity at 100 µM [1], 6-(4-ethylphenyl)benzo[a]phenazin-5-ol is ideally suited as a structurally matched negative control in enzymatic and cellular assays designed to measure 5-LOX inhibition. Its use ensures that any observed activity of test compounds can be confidently attributed to the intended pharmacophore rather than to the benzo[a]phenazin-5-ol scaffold itself.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

With a high logP of 5.46 and a low PSA of 45.75 Ų , this compound meets key in silico criteria for blood-brain barrier permeability. It serves as a promising starting point for medicinal chemistry campaigns aimed at CNS targets, where passive diffusion across the BBB is a prerequisite for in vivo efficacy.

Structure-Activity Relationship (SAR) Studies on Benzo[a]phenazin-5-ol Derivatives

The distinct lipophilicity and PSA values of 6-(4-ethylphenyl)benzo[a]phenazin-5-ol, compared to the parent core and other substituted analogs, make it a valuable tool in SAR explorations. Researchers investigating how 6-position aryl substituents influence biological activity can use this compound as a defined reference point for mapping the impact of ethyl substitution on target engagement and cellular behavior.

Chemical Biology Probe for Non-Enzymatic Phenazine Functions

Given its inactivity toward 5-LOX and its distinctive physicochemical profile, this compound may be employed to study non-enzymatic roles of phenazine derivatives—such as DNA intercalation, redox cycling, or metal chelation—without confounding enzymatic readouts. Its use can help delineate the multifaceted biological effects of the phenazine core [2].

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